Cas no 69129-46-0 (4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride)
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride
- 4-(2-methoxyethoxy)-3-methylbenzenesulfonyl chloride
- GS3178
- 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, AldrichCPR
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- Inchi: 1S/C10H13ClO4S/c1-8-7-9(16(11,12)13)3-4-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3
- InChI Key: CYUYJLMTRQASDR-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=C(C)C=1)OCCOC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 298
- XLogP3: 2.1
- Topological Polar Surface Area: 61
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M304808-25mg |
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride |
69129-46-0 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M304808-50mg |
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride |
69129-46-0 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M304808-250mg |
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride |
69129-46-0 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Enamine | EN300-36590-0.05g |
4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride |
69129-46-0 | 95% | 0.05g |
$66.0 | 2023-02-13 | |
| Enamine | EN300-36590-0.1g |
4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride |
69129-46-0 | 95% | 0.1g |
$98.0 | 2023-02-13 | |
| Enamine | EN300-36590-0.25g |
4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride |
69129-46-0 | 95% | 0.25g |
$142.0 | 2023-02-13 | |
| Enamine | EN300-36590-0.5g |
4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride |
69129-46-0 | 95% | 0.5g |
$271.0 | 2023-02-13 | |
| Enamine | EN300-36590-1.0g |
4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride |
69129-46-0 | 95% | 1.0g |
$371.0 | 2023-02-13 | |
| Enamine | EN300-36590-2.5g |
4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride |
69129-46-0 | 95% | 2.5g |
$726.0 | 2023-02-13 | |
| Enamine | EN300-36590-5.0g |
4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride |
69129-46-0 | 95% | 5.0g |
$1074.0 | 2023-02-13 |
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride
Recent Advances in the Application of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS: 69129-46-0) in Chemical Biology and Pharmaceutical Research
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS: 69129-46-0) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including sulfonamide-based drugs, which are widely used in antimicrobial, anticancer, and anti-inflammatory therapies. The unique structural features of this compound, such as the methoxyethoxy and methyl substituents, contribute to its enhanced reactivity and selectivity in chemical reactions, making it a valuable tool for medicinal chemists and researchers.
Recent studies have explored the potential of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride in the development of novel sulfonamide derivatives with improved pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms, which are implicated in various diseases, including glaucoma and cancer. The study highlighted the compound's ability to introduce specific functional groups that enhance binding affinity and selectivity, thereby improving the therapeutic efficacy of the resulting inhibitors.
Another notable application of this compound is in the field of proteomics, where it has been employed as a reactive probe for labeling and identifying cysteine residues in proteins. A recent publication in Analytical Chemistry (2024) described its use in chemical proteomics workflows to map protein-protein interactions and post-translational modifications. The methoxyethoxy side chain was found to improve the solubility and stability of the probe, enabling more efficient labeling under physiological conditions. This advancement has opened new avenues for studying protein function and drug-target interactions in complex biological systems.
In addition to its role in drug discovery and proteomics, 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride has also been investigated for its potential in materials science. A 2023 study in ACS Applied Materials & Interfaces reported its use as a crosslinking agent in the fabrication of sulfonated polymer membranes for fuel cell applications. The compound's ability to introduce sulfonyl groups into polymer matrices was shown to enhance proton conductivity and mechanical stability, addressing critical challenges in the development of high-performance energy storage devices.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride due to its sensitivity to moisture and reactive nature. Recent efforts have focused on optimizing synthetic protocols to improve yield and purity, as well as developing safer handling procedures. A 2024 review in Organic Process Research & Development summarized these advancements, emphasizing the importance of controlled reaction conditions and the use of protective atmospheres to minimize degradation.
Looking ahead, the continued exploration of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is expected to yield further breakthroughs in drug development, chemical biology, and materials science. Its versatility as a building block for sulfonamide-based compounds and its utility in probing biological systems make it a valuable asset for researchers. Future studies may focus on expanding its applications in targeted drug delivery systems and precision medicine, leveraging its unique chemical properties to address unmet medical needs.
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